molecular formula C14H14N2O6 B8752557 6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid

6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid

Cat. No. B8752557
M. Wt: 306.27 g/mol
InChI Key: NXXKBRGGMSPDNK-UHFFFAOYSA-N
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Patent
US07148352B2

Procedure details

4-nitrophthalic anhydride (0.25 g, 0.0013 mol) and 6-aminohexanoic acid (0.177 g, 0.0013 mol) were refluxed as above overnight. The clear solution was purified as per 120 to yield 0.39 g (97%) 144 as very pale dull orange crystals: mp=140° C.; Rf 0.86 (A): Rf 0.85 (B): Rf 0.75 (D): IR (cm−1): 2875–3125 (OH), 3064 (C═CH), 1775 (C═O), 1706 (bs, C═O), 1624 (C═C), 1544 (N═O), 1437 (C═C), 1398 (C—O), 1348 (N═O), 1069 (C—O), 722 (C═CH); MS m/z (rel intensity) 277 (100), 251 (11), 191 (124).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.177 g
Type
reactant
Reaction Step One
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[O:10][C:8](=O)[C:7]2=[CH:13][CH:14]=1)([O-:3])=[O:2].[NH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22]>>[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[N:15]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22])[C:8](=[O:10])[C:7]2=[CH:13][CH:14]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(C(=O)OC2=O)=CC1
Name
Quantity
0.177 g
Type
reactant
Smiles
NCCCCCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The clear solution was purified as per 120

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(C(=O)N(C2=O)CCCCCC(=O)O)=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.39 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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